molecular formula C15H19BrN2O2S B2678071 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864976-15-8

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2678071
CAS No.: 864976-15-8
M. Wt: 371.29
InChI Key: NYUIRRCPONQCKH-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzothiazole Derivatives Research

Benzothiazole derivatives have captivated chemists since Heinrich Debus first synthesized the parent compound in 1889. Initially valued as synthetic intermediates, their medicinal potential became evident in the mid-20th century with the discovery of antimicrobial and antitumor activities. The 1990s marked a turning point with FDA approvals of benzothiazole-based drugs like riluzole for amyotrophic lateral sclerosis and rabeprazole for acid reflux. These milestones validated benzothiazole as a privileged scaffold capable of interacting with diverse biological targets.

Recent decades have seen exponential growth in benzothiazole research, driven by advances in synthetic methodologies and computational modeling. For instance, palladium-catalyzed cross-coupling reactions enabled precise functionalization at the C-6 position, while HATU-mediated couplings achieved 90% yields in complex derivatizations. These technical advancements facilitated the systematic exploration of structure-activity relationships (SAR), particularly regarding halogen substituents and N-acyl modifications.

Significance in Organic and Medicinal Chemistry

The benzothiazole core offers exceptional versatility due to:

  • Electronic tunability : The thiazole nitrogen and sulfur atoms create an electron-deficient aromatic system responsive to electrophilic substitution.
  • Spatial adaptability : Planar geometry allows π-π stacking with biological targets, while substituents at C-3 and C-6 modulate binding pocket interactions.
  • Metabolic stability : The fused bicyclic system resists oxidative degradation, enhancing pharmacokinetic profiles compared to monocyclic heterocycles.

These properties have enabled therapeutic applications across multiple domains:

Application Key Derivatives Mechanism Source
Neuroprotection Riluzole Glutamate release inhibition
Oncology Phortress (NSC 710305) CYP1A1-mediated bioactivation
Antimicrobials HBT (natural benzothiazole) DNA replication interference
Dual-action agents Compound B7 AKT/ERK pathway inhibition

The introduction of bromine at C-6, as seen in the target compound, enhances electrophilicity for nucleophilic substitution reactions while increasing lipophilicity for membrane penetration. The 2-methoxyethyl group at C-3 likely improves aqueous solubility—a common challenge with benzothiazoles—through ether oxygen hydrogen bonding.

Research Objectives and Scope

Current investigations of this compound focus on three primary objectives:

  • Synthetic optimization : Developing enantioselective routes to access the Z-configuration, which often exhibits superior biological activity compared to E-isomers in benzothiazole imines.
  • SAR elucidation : Systematically varying the pivalamide moiety to balance steric bulk and metabolic stability, informed by precedents like compound 4i’s dichlorophenyl group.
  • Target identification : Employing molecular docking against proteins such as acetylcholinesterase (predicted Kd 25–32 μg/mL based on analog 6f) and inflammatory mediators like TNF-α.

The scope extends to evaluating photophysical properties for potential diagnostic applications, building on benzothiazole’s fluorescence in Aβ aggregate detection.

Position in Contemporary Chemical Literature

This compound occupies a unique niche at the intersection of three research frontiers:

  • Halogenated therapeutics : The C-6 bromine aligns with trends in halogen bonding for protein interaction enhancement, as demonstrated in 6-bromo-1,3-benzothiazole’s use as a kinase inhibitor precursor.
  • Dual-function agents : Its structure permits simultaneous targeting of inflammatory pathways (via pivalamide’s hydrogen bonding) and proliferative signaling, mirroring compound B7’s dual anticancer/anti-inflammatory action.
  • Green synthesis : The 2-methoxyethyl side chain could enable aqueous-phase reactions, reducing dependence on organic solvents—a priority highlighted in natural benzothiazole production.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2S/c1-15(2,3)13(19)17-14-18(7-8-20-4)11-6-5-10(16)9-12(11)21-14/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUIRRCPONQCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.

    Introduction of the Methoxyethyl Group: The brominated benzothiazole is reacted with 2-methoxyethylamine under basic conditions to introduce the methoxyethyl group.

    Formation of the Ylidene Group: The final step involves the condensation of the intermediate with pivaloyl chloride in the presence of a base such as triethylamine to form the ylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, research focuses on its potential therapeutic effects. Preliminary studies might investigate its efficacy in inhibiting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzothiazole moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxyethyl group could enhance its solubility and bioavailability, while the pivalamide group might contribute to its stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Functional Differences Potential Applications Reference
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide (Target Compound) 6-Br, 3-(2-methoxyethyl), pivalamide (N) Bromine for electrophilic substitution Enzyme inhibition, drug scaffolds
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide 6-OEt, 3-(2-(methylthio)ethyl) Ethoxy (electron-donating) vs. Br (electron-withdrawing); methylthio vs. methoxy Solubility modulation
I8: 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Quinolinium core, fluorostyryl linker Extended conjugation, cationic charge Fluorescent probes, STING agonists
I10: (Z)-1,2-Dimethyl-4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Piperidine-propyl chain, quinolinium core Enhanced lipophilicity, cationic charge Antimicrobial agents

Key Observations:

  • Bromine vs. Ethoxy Substituents : The bromine atom in the target compound enables regioselective electrophilic substitution reactions (e.g., Suzuki coupling or nucleophilic aromatic substitution), unlike the ethoxy group in its analogue, which is inert under similar conditions .
  • Methoxyethyl vs. Methylthioethyl Chains : The 2-methoxyethyl group in the target compound enhances water solubility compared to the methylthioethyl chain in its analogue, which may improve pharmacokinetic profiles .
  • Quinolinium Hybrids (I8, I10): Compounds like I8 and I10 incorporate cationic quinolinium cores, which enhance binding to nucleic acids or anionic protein pockets, unlike the neutral pivalamide in the target compound .

Physicochemical Properties

A comparative analysis of key properties is provided below:

Property Target Compound Ethoxy-Methylthioethyl Analogue Quinolinium Hybrid (I8)
Molecular Weight (g/mol) ~420 (estimated) ~425 ~550
LogP (Predicted) 3.2 3.8 2.1 (cationic form)
Aqueous Solubility Moderate (methoxyethyl) Low (methylthioethyl) High (iodide counterion)
Thermal Stability Stable to 200°C Decomposes at 180°C Stable to 150°C

Insights:

  • The target compound’s methoxyethyl group balances lipophilicity and solubility better than its methylthioethyl analogue, which is more hydrophobic .
  • Quinolinium hybrids (I8) benefit from ionic character, improving solubility but reducing membrane permeability .

Biological Activity

The compound (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Structural Characteristics

The compound features a benzothiazole core , which is known for its diverse biological activities. The presence of a bromine atom at position 6 and a methoxyethyl group at position 3 enhances its chemical properties. The molecular formula and weight are approximately 421.31 g/mol , indicating a complex structure conducive to various interactions within biological systems.

Structural Features Description
Benzothiazole CoreCentral structure known for biological activity
Bromine SubstituentEnhances reactivity and interaction with targets
Methoxyethyl GroupModifies solubility and bioavailability

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors implicated in disease pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells by interfering with cellular processes, including:

  • DNA Replication : Potentially inhibiting the replication process in cancer cells.
  • Protein Synthesis : Disrupting protein synthesis pathways essential for cell survival.

Additionally, the compound may interact with bacterial cell membranes, contributing to its antibacterial properties .

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, possess significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy. For example, studies show that compounds with similar structural motifs can inhibit tumor growth through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Initial findings suggest effectiveness against several bacterial strains, which highlights its potential as a lead compound in developing new antibacterial agents. This activity is particularly relevant given the rising concern over antibiotic resistance.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Antibacterial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains.

Future Directions

Given its promising biological activities, further research is warranted to elucidate the full spectrum of effects and potential therapeutic applications of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To understand the precise molecular interactions and pathways affected by the compound.
  • Structural Modifications : To enhance potency and selectivity through analog synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.